molecular formula C18H17ClN2O2S2 B2537358 N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 921817-18-7

N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2537358
CAS RN: 921817-18-7
M. Wt: 392.92
InChI Key: VWLAHVBOFUKARG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17ClN2O2S2 and its molecular weight is 392.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives related to the core structure of the compound for the purpose of evaluating their biological activities. For instance, Evren et al. (2019) synthesized 5-methyl-4-phenyl thiazole derivatives to study their anticancer activity, highlighting the potential of structurally similar compounds in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Such research demonstrates the relevance of these compounds in developing new anticancer agents.

Optoelectronic Properties

The investigation into the optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) explores the potential application of related compounds in the field of materials science, particularly for the development of conducting polymers with specific optical and electronic characteristics (Camurlu & Guven, 2015). This research is crucial for advancing technologies in electronics and photonics.

Metabolic Studies

Understanding the metabolism of compounds with similar structures is vital for assessing their pharmacokinetics and potential toxicology. Coleman et al. (2000) provide insights into the metabolism of chloroacetamide herbicides, shedding light on how structurally related compounds might be processed in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000). Such studies are essential for drug development and environmental safety assessments.

Antioxidant Activity

Research on the synthesis of coordination complexes from pyrazole-acetamide derivatives by Chkirate et al. (2019) explores the antioxidant activity of these compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019). Antioxidant properties are crucial for counteracting oxidative stress, a factor in many chronic diseases, indicating the therapeutic potential of these compounds.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c19-14-6-1-7-15-17(14)20-18(25-15)21(11-12-4-2-8-23-12)16(22)10-13-5-3-9-24-13/h1,3,5-7,9,12H,2,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLAHVBOFUKARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide

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